Cas no 166398-41-0 (N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine)

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative featuring a dioxolane ring fused to a cyclohexane framework. This compound is of interest in synthetic organic chemistry due to its rigid spirocyclic structure, which can serve as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both amine and ketal functional groups allows for further derivatization, enabling selective modifications for targeted applications. Its stability and constrained geometry make it a valuable scaffold for studying structure-activity relationships in drug discovery. The compound is typically handled under controlled conditions due to its reactive amine moiety.
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine structure
166398-41-0 structure
Product Name:N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
CAS No:166398-41-0
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD09733329
CID:1082983
PubChem ID:16786570
Update Time:2025-05-20

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
    • SCHEMBL785793
    • DA-09510
    • CS-0218004
    • EN300-97211
    • (1,4-dioxa-spiro[4.5]dec-8-yl)-methyl-amine
    • AKOS000139350
    • A908587
    • NRVBOSMTPWJVIF-UHFFFAOYSA-N
    • AB9702
    • MFCD09733329
    • 166398-41-0
    • MDL: MFCD09733329
    • Inchi: 1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3
    • InChI Key: NRVBOSMTPWJVIF-UHFFFAOYSA-N
    • SMILES: O1CCOC21CCC(CC2)NC

Computed Properties

  • Exact Mass: 171.12601
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • Boiling Point: 256.8±40.0°C at 760 mmHg
  • PSA: 30.49

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Security Information

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Pricemore >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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abcr
AB369442-1 g
(1,4-Dioxa-spiro[4.5]dec-8-yl)-methyl-amine; .
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abcr
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(1,4-Dioxa-spiro[4.5]dec-8-yl)-methyl-amine
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Enamine
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N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Related Literature

Additional information on N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS No. 166398-41-0): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS No. 166398-41-0) is a unique spirocyclic compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its intriguing structural features and potential biological activities. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological properties and applications in drug discovery.

The structure of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is characterized by a spirocyclic framework with a central spiro atom connecting two cyclic rings: a five-membered dioxane ring and an eight-membered amine-containing ring. The presence of the methyl group at the amine position adds further complexity to the molecule, influencing its chemical reactivity and biological interactions.

In terms of physical properties, N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is typically a solid at room temperature with a well-defined melting point. It is moderately soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays. The compound's solubility profile is an important consideration for its use in solution-based experiments and formulations.

The chemical reactivity of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is influenced by its unique spirocyclic structure and the presence of the amine functional group. The spirocyclic framework provides rigidity to the molecule, which can affect its conformational flexibility and interactions with biological targets. The amine group can participate in various chemical reactions, such as acylation, alkylation, and condensation reactions, making it a valuable intermediate in organic synthesis.

Recent research has focused on the potential biological activities of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

In addition to its antimicrobial activity, N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine has been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. These findings suggest that it may have therapeutic potential in the treatment of inflammatory diseases.

The pharmacokinetic properties of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for successful drug development. However, further research is needed to optimize these properties and evaluate the compound's safety profile.

In the context of drug discovery, N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine serves as a valuable lead compound for the development of novel therapeutics. Its unique spirocyclic structure provides a scaffold for further chemical modifications to enhance its biological activity and pharmacological properties. Researchers are actively exploring derivatives of this compound to identify more potent and selective analogs for various therapeutic applications.

The synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine involves several steps that capitalize on the reactivity of the spirocyclic framework and the amine functional group. Common synthetic routes include intramolecular cyclization reactions followed by functional group transformations to introduce the desired substituents. These synthetic strategies are crucial for producing sufficient quantities of the compound for further research and development.

In conclusion, N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS No. 166398-41-0) is a promising compound with a unique spirocyclic structure that exhibits diverse biological activities and potential applications in chemical and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of focus for researchers in the field.

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